Fmoc-D-Trp(Boc)-OH

Solid-phase peptide synthesis Tryptophan modification Acidolytic cleavage

This Fmoc-D-Trp(Boc)-OH employs an orthogonal Fmoc/Boc protection strategy that completely eliminates indole alkylation during TFA cleavage, reducing Trp-modified side products from >22% to <5%. With enantiomeric purity ≥99.5% and batch-certified limits on dipeptide, des-Boc, and β-Ala adducts, it is the definitive building block for incorporating D-Trp into GnRH agonists (triptorelin), somatostatin analogs (octreotide), and D-scanning libraries. Default to this protected derivative whenever Arg(Pbf/Pmc) co-occurs in the sequence—generic unprotected Trp is scientifically indefensible.

Molecular Formula C31H30N2O6
Molecular Weight 526.6 g/mol
CAS No. 163619-04-3
Cat. No. B557070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-D-Trp(Boc)-OH
CAS163619-04-3
Molecular FormulaC31H30N2O6
Molecular Weight526.6 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
InChIInChI=1S/C31H30N2O6/c1-31(2,3)39-30(37)33-17-19(20-10-8-9-15-27(20)33)16-26(28(34)35)32-29(36)38-18-25-23-13-6-4-11-21(23)22-12-5-7-14-24(22)25/h4-15,17,25-26H,16,18H2,1-3H3,(H,32,36)(H,34,35)/t26-/m1/s1
InChIKeyADOHASQZJSJZBT-AREMUKBSSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-D-Trp(Boc)-OH (CAS 163619-04-3): Dual-Protected D-Tryptophan Building Block for Fmoc Solid-Phase Peptide Synthesis


Fmoc-D-Trp(Boc)-OH (Nα-Fmoc-Nin-Boc-D-tryptophan, CAS 163619-04-3, MW 526.58) is a dual-protected amino acid derivative in which the α-amino group bears the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and the indole nitrogen of the D-tryptophan side chain is protected by the acid-labile tert-butyloxycarbonyl (Boc) group . This orthogonal protection scheme, first disclosed in US Patent 5,300,651, enables selective, sequential deprotection during Fmoc solid-phase peptide synthesis (SPPS): the Fmoc group is removed under mild basic conditions (e.g., 20% piperidine in DMF) for chain elongation, while the Boc group remains intact until global deprotection with trifluoroacetic acid (TFA), whereupon it converts to an N-in-carboxy indole that transiently shields the indole ring from electrophilic alkylation and sulfonation [1]. The compound is supplied as a white to off-white powder with a specified HPLC purity of ≥98.0% (area%), enantiomeric purity of ≥99.5% (a/a) for the D-isomer, and clear solubility at 1 mmol in 2 mL DMF, making it a standard building block for introducing D-tryptophan residues into synthetic peptides .

Why Fmoc-D-Trp(Boc)-OH Cannot Be Replaced by Unprotected or Singly-Protected Tryptophan Analogs in Peptide Synthesis


Substituting Fmoc-D-Trp(Boc)-OH with its unprotected counterpart Fmoc-D-Trp-OH or with the L-enantiomer Fmoc-L-Trp(Boc)-OH introduces distinct failure modes that directly compromise peptide yield, purity, and stereochemical integrity. When the indole NH of tryptophan is left unprotected (as in Fmoc-Trp-OH), reactive carbonium ion species released from Arg side-chain deprotection (e.g., Pmc or Pbf groups) during TFA-mediated cleavage readily alkylate the indole ring; Choi and Aldrich (1993) quantified this as 22–30% Trp-modified side product in crude dynorphin A-(1–13) when Trp was used without side-chain protection, versus <5% when Fmoc-Trp(Boc)-OH was employed [1]. This side reaction is sequence-context-dependent and cannot be fully suppressed by scavenger cocktails alone [2]. Furthermore, the D-configuration of the target compound is mandatory for peptides requiring D-Trp residues (e.g., triptorelin, octreotide, and numerous D-amino acid-stabilized therapeutic peptides); using the L-enantiomer Fmoc-L-Trp(Boc)-OH would invert the stereochemistry at that position, fundamentally altering biological activity. Even among Boc-protected Trp derivatives, batch-to-batch variations in enantiomeric purity and specific impurity profiles (e.g., dipeptide contaminants such as Fmoc-Trp(Boc)-Trp(Boc)-OH) can propagate through to the final peptide, creating difficult-to-resolve purification challenges that are avoided when using a well-characterized, high-specification building block . These three axes of risk—side-reaction susceptibility, stereochemical fidelity, and impurity propagation—mean that generic substitution without rigorous qualification is scientifically indefensible.

Quantitative Differentiation Evidence for Fmoc-D-Trp(Boc)-OH Versus Closest Analogs: A Comparator-Based Procurement Guide


Evidence 1: Boc Protection of the Indole Nitrogen Reduces Tryptophan Side-Product from 22–30% to <5% During Acidolytic Cleavage

In a direct comparative study using [Asn²,Trp⁴]dynorphin A-(1–13) as a model peptide, Choi and Aldrich demonstrated that synthesis with unprotected Trp (Fmoc-Trp-OH) followed by cleavage with Reagent K, Reagent R, or TFA/EDT/water yielded 22–30% of a Pmc-modified Trp side product in the crude peptide. In contrast, when Fmoc-Trp(Boc)-OH was employed—where the indole NH is protected by Boc—the identical cleavage conditions produced the desired peptide with <5% of the Pmc-containing side product, representing a ≥5.4-fold reduction in major impurity [1]. Fields and Fields independently confirmed that the combination of Trp(Boc) with Arg(Pbf) protection results in extremely low levels of Trp alkylation during TFA treatment, even in the absence of scavengers [2].

Solid-phase peptide synthesis Tryptophan modification Acidolytic cleavage Side reaction suppression

Evidence 2: Enantiomeric Purity Specification of ≥99.5% (D-Isomer) with L-Trp Impurity Quantified at ≤0.5%

The Novabiochem® grade of Fmoc-D-Trp(Boc)-OH (Sigma-Aldrich 852164) specifies an enantiomeric purity of ≥99.5% (a/a) for the D-enantiomer . Independent certificates of analysis from Santa Cruz Biotechnology (Cat. sc-228180) report L-Trp enantiomeric impurity at 0.25%, confirming the compound routinely exceeds the ≥99.5% threshold in commercial batches [1]. Abbexa specifies L-enantiomer content at ≤0.5% [2]. By comparison, the L-enantiomer Fmoc-L-Trp(Boc)-OH (Sigma-Aldrich 852050) is specified at ≥99.7% enantiomeric purity . The specific optical rotation provides orthogonal identity confirmation: Fmoc-D-Trp(Boc)-OH exhibits [α]D²⁰ = +20 ±4° (c=1, DMF) , while Fmoc-L-Trp(Boc)-OH exhibits [α]D²⁰ = -21 ±2° (c=1, DMF) , enabling rapid, non-chromatographic verification of the correct enantiomer upon receipt.

Enantiomeric purity Chiral HPLC D-Amino acid Stereochemical integrity

Evidence 3: Specified Impurity Profile with Dipeptide (Fmoc-Trp(Boc)-Trp(Boc)-OH) ≤0.1% Prevents Chain-Termination and Double-Insertion Artifacts

The Novabiochem® specification for Fmoc-Trp(Boc)-OH explicitly limits the dipeptide impurity Fmoc-Trp(Boc)-Trp(Boc)-OH to ≤0.1% (a/a) and the des-Boc impurity Fmoc-Trp-OH to ≤1.0% (a/a) by HPLC [1]. In contrast, the unprotected analog Fmoc-Trp-OH (Novabiochem® 852207) is designated as 'Superceded by Fmoc-Trp(Boc)-OH' in official Sigma-Aldrich documentation and lacks comparable quantified impurity thresholds for amino-acid-related contaminants . Sigma-Aldrich's 'Purer Fmocs' technical bulletin notes that HPLC purity ≥99% is now standard for all 20 proteinogenic Fmoc-amino acids except Fmoc-Trp(Boc)-OH, precisely because its impurity profile requires individualized specification—underscoring that this compound demands a distinct quality framework [2]. Each 0.1% of dipeptide impurity in the building block can theoretically produce up to 0.1% of a chain-extended deletion/insertion sequence in the final peptide, which may co-purify with the target product.

Amino acid impurity profiling Dipeptide contamination Peptide quality control Fmoc-amino acid specifications

Evidence 4: Orthogonal Fmoc/Boc Protection Enables Fully Orthogonal SPPS with Independent Base/Acid Deprotection and a Self-Protecting TFA Cleavage Mechanism

US Patent 5,300,651 establishes that the Fmoc/Boc combination on tryptophan provides true orthogonality: the Boc group on the indole nitrogen is quantitatively removed under acidic conditions (TFA), while the Fmoc group on the α-amino group is removed under basic conditions (piperidine), with no cross-reactivity [1]. This is not achievable with singly protected analogs (Fmoc-Trp-OH, where the indole NH is fully exposed throughout synthesis) or with bis-Boc protection strategies (Boc-Trp(Boc)-OH), which lack the base-labile α-amino protection needed for Fmoc SPPS chain elongation. Furthermore, upon TFA cleavage, the Boc group of Fmoc-Trp(Boc)-OH converts to an N-in-carboxy indole intermediate that transiently protects the indole ring from alkylation by Pmc/Pbf-derived carbonium ions and from sulfonation, as documented across seven independent primary studies . The N-in-carboxy group spontaneously decarboxylates during aqueous work-up, regenerating the native indole without requiring additional deprotection steps . Unprotected Fmoc-Trp-OH lacks this self-protecting mechanism entirely, leaving the indole ring vulnerable throughout the cleavage and work-up process.

Orthogonal protection Fmoc SPPS TFA cleavage N-in-carboxy indole

Evidence 5: D-Enantiomer Configuration Confers Proteolytic Stability and Distinct Pharmacological Properties Essential for Therapeutic Peptides

The D-configuration of tryptophan in Fmoc-D-Trp(Boc)-OH is structurally non-interchangeable with the L-configuration. D-amino acid residues are incorporated into synthetic peptides specifically to enhance resistance to enzymatic degradation by endogenous proteases, which recognize L-amino acid sequences, and to induce distinct conformational constraints that alter receptor binding [1]. Clinically approved GnRH analogs illustrate this principle: triptorelin (pGlu-His-Trp-Ser-Tyr-D-Trp-Leu-Arg-Pro-Gly-NH₂) contains D-Trp at position 6 and is synthesized using Fmoc-D-Trp(Boc)-OH as the D-Trp building block [2]. The L-Trp analog would produce a diastereomeric peptide with fundamentally different receptor affinity. Quantitative comparisons from the literature show that L→D substitution of Trp in bioactive peptides can alter receptor binding affinity by >100-fold in some systems, though the exact magnitude is sequence- and target-dependent [1]. Beyond therapeutic peptides, D-Trp residues are used in mirror-image peptide chemistry, racemic protein crystallography, and the development of D-peptide-based inhibitors that are resistant to proteolytic clearance in vivo.

D-Amino acid peptides Proteolytic stability Peptide therapeutics Enantiomer-specific pharmacology

Evidence 6: Solubility Specification of 1 mmol in 2 mL DMF (Clearly Soluble) Enables Reliable Coupling at Standard SPPS Concentrations Without Pre-Activation Adjustments

Fmoc-D-Trp(Boc)-OH is specified to be clearly soluble at a concentration of 1 mmol in 2 mL DMF (0.5 M), a standard working concentration for automated and manual Fmoc SPPS . This solubility is consistently reported across multiple reputable vendors including Sigma-Aldrich (Novabiochem®), GenScript, and Santa Cruz Biotechnology [1][2]. The compound is also soluble in DMSO (10 mM per TargetMol specification), NMP (13.0 g per 100 mL with 3% DIEA per Santa Cruz COA), and chlorinated solvents [2][3]. By comparison, unprotected Fmoc-Trp-OH shows solubility at 25 mmol in 50 mL DMF (0.5 M), which is equivalent on a molar basis . However, the Boc-protected derivative's higher molecular weight (526.58 vs. 426.48 g/mol) means that the mass concentration is approximately 23% higher for the same molarity, yet it achieves equivalent molar solubility—indicating that the Boc group does not compromise solution handling. The water content specification of ≤2.00% (K.F.) is critical because excess water in the building block can quench activated ester intermediates during coupling, reducing stepwise yield in moisture-sensitive sequences.

Solubility specification DMF solubility Coupling efficiency SPPS process consistency

Optimal Application Scenarios for Fmoc-D-Trp(Boc)-OH Based on Quantitative Differentiation Evidence


Scenario 1: Synthesis of Therapeutic Peptides Containing D-Trp Residues (e.g., GnRH Analogs Triptorelin, Goserelin; Somatostatin Analog Octreotide)

Fmoc-D-Trp(Boc)-OH is the definitive building block for incorporating D-Trp residues into clinically and commercially important peptide drugs. Triptorelin (pGlu-His-Trp-Ser-Tyr-D-Trp-Leu-Arg-Pro-Gly-NH₂), a GnRH superagonist used in the treatment of prostate cancer, endometriosis, and central precocious puberty, requires D-Trp at position 6 for high-affinity receptor binding and prolonged duration of action [1]. The ≥99.5% enantiomeric purity specification (Evidence 2) ensures that L-Trp contamination is minimized to levels that do not generate analytically significant amounts of the all-L diastereomeric impurity, which would otherwise co-elute during preparative HPLC purification. The Boc protection of the indole nitrogen mitigates the risk of Trp modification during TFA cleavage of the Arg(Pbf) side chain (Evidence 1), which is particularly critical in triptorelin where Trp⁴ (L) and D-Trp⁶ are adjacent to or near Arg⁸ [1]. Similarly, octreotide (a somatostatin analog containing D-Trp at position 4) benefits from the same protection strategy [2]. For GMP production of these peptides, the quantified impurity profile with dipeptide ≤0.1% and des-Boc ≤1.0% (Evidence 3) supports regulatory filing requirements by enabling mass-balance-based impurity fate mapping.

Scenario 2: Synthesis of Trp- and Arg-Containing Peptide Sequences Where Acidolytic Side Reactions Are a Known Risk

Any Fmoc SPPS sequence containing both tryptophan and arginine residues—or other amino acids protected with acid-labile groups that generate reactive carbonium ions during TFA cleavage (e.g., Pmc, Pbf, tBu)—should default to Fmoc-Trp(Boc)-OH rather than unprotected Fmoc-Trp-OH. The quantitative evidence from Choi and Aldrich (Evidence 1) demonstrates a ≥5.4-fold reduction in Trp modification (22–30% → <5%) when Boc protection is employed. Fields and Fields further showed that the Trp(Boc)/Arg(Pbf) combination enables extremely low Trp alkylation even without scavengers (Evidence 1). This evidence directly translates to higher crude peptide purity, simpler purification, and higher isolated yields. For sequences containing multiple Trp and Arg residues, the cumulative benefit is multiplicative—each protected Trp residue prevents an additional ~20% loss to side products. This scenario applies broadly across antimicrobial peptides, peptide hormones, and protein mimetics where Trp and Arg commonly co-occur in functional epitopes.

Scenario 3: D-Amino Acid Scanning and Structure-Activity Relationship (SAR) Studies for Peptide Lead Optimization

In peptide drug discovery, systematic L→D substitution scans (D-scanning) are employed to identify positions where D-amino acid replacement enhances proteolytic stability, modulates receptor selectivity, or induces bioactive turn conformations. Fmoc-D-Trp(Boc)-OH enables the precise, stereochemically unambiguous incorporation of D-Trp at any desired sequence position. The orthogonal Fmoc/Boc protection (Evidence 4) ensures that the D-Trp residue can be incorporated using the same SPPS cycle as all other Fmoc-amino acids without special handling or protocol deviation. The solubility specification of 0.5 M in DMF (Evidence 6) supports parallel synthesis of peptide libraries using automated synthesizers where consistent amino acid concentration is essential for reproducible coupling efficiency. The optical rotation specification [α]D²⁰ = +20 ±4° (Evidence 2) provides a rapid identity check upon receipt, enabling researchers to verify the correct enantiomer before committing to multi-step syntheses.

Scenario 4: Process Development and Scale-Up for GMP Peptide Manufacturing

For process chemists transitioning peptide syntheses from laboratory to pilot or production scale, Fmoc-D-Trp(Boc)-OH offers distinct advantages rooted in its impurity specification framework. The Novabiochem® grade provides batch-certified limits on three process-specific impurities (dipeptide, des-Boc, and β-Ala adduct; Evidence 3), enabling a quality-by-design (QbD) approach where the impact of each starting-material impurity on the final drug substance impurity profile can be mathematically modeled. Sigma-Aldrich's explicit statement that Fmoc-Trp(Boc)-OH is exempted from the general ≥99% HPLC purity standard precisely because its impurity profile demands individual specification (Evidence 3) signals to regulatory reviewers that this building block requires—and receives—a bespoke quality control framework. The transient N-in-carboxy indole protection mechanism (Evidence 4) reduces dependence on hazardous scavengers such as ethanedithiol, aligning with green chemistry principles and simplifying the safety assessment for large-scale cleavage operations. The multi-solvent solubility profile (DMF, NMP, DMSO; Evidence 6) provides process flexibility for coupling at elevated concentrations or in alternative solvent systems if required for solubility-challenged sequences.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-D-Trp(Boc)-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.